molecular formula C8H11NO B147451 3-Pyridinepropanol CAS No. 2859-67-8

3-Pyridinepropanol

Cat. No. B147451
CAS RN: 2859-67-8
M. Wt: 137.18 g/mol
InChI Key: ZUGAIMFLQLPTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyridine derivatives, including those related to 3-Pyridinepropanol, has been explored in several studies. Paper describes the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols with antioxidant properties, using a low-temperature aryl bromide-to-alcohol conversion. Paper reports a three-component synthesis yielding functionalized pyridines, which are suitable precursors for palladium-catalyzed reactions. Paper details the synthesis of N-(3-aminopropyl) derivatives of a tetraazamacrocycle containing pyridine, with high basicity and stability in copper(II) complexes. Paper presents a three-component bicyclization method to create a library of pyrano[2,3-b]pyridine analogues. Paper offers a synthesis method for 3-(dimethylboryl)pyridine, which forms a rigid cyclic tetramer. Paper develops a Rh(III) catalyzed synthesis of pyridines from oximes and alkynes. Paper utilizes pyridine-3-carboxylic anhydride (3-PCA) for the condensation of carboxylic acids and alcohols. Paper synthesizes 3-Pyridylacetonitrile and 4-Pyridylacetonitrile by cyanation of bromo methyl pyridines. Lastly, paper synthesizes coordination polymers with 3-pyridinepropionic acid, and paper prepares a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents.

Molecular Structure Analysis

The molecular structures of pyridine derivatives have been characterized using various techniques. Paper employs FTIR, FT-Raman, NMR, and DFT computations to distinguish the synthesized molecules 3-Pyridylacetonitrile and 4-Pyridylacetonitrile. The study includes an analysis of vibrational modes, hyperpolarizability, polarizability, and dipole moment to assess the nonlinear optical (NLO) response. Paper describes the unique structural feature of 3-(dimethylboryl)pyridine forming a tetramer with a 1,2-alternate conformation. Paper reports the crystal structures of coordination polymers with 3-pyridinepropionic acid, showing different coordination geometries for Ag(I), Cu(II), and Zn(II) centers. Paper provides X-ray diffraction data for 3-hydroxy-2-methyl-4-pyridinone derivatives, revealing bond lengths and angles.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been studied in various contexts. Paper examines the reactivity of synthesized pyridinols toward peroxyl radicals, finding some to be highly effective antioxidants. Paper investigates the steric effects in scrambling reactions of 3-(dimethylboryl)pyridine oligomers, revealing different reaction conditions and mechanisms compared to other borylpyridines. Paper demonstrates the use of 3-PCA as a reagent for condensation reactions, simplifying the synthesis of carboxylic esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are explored in several papers. Paper notes that the basicities of pyridinols approach physiological pH with increasing electron density in the ring and that some pyridinols are indefinitely stable to air oxidation. Paper discusses the high overall basicity of synthesized tetraazamacrocycles and their complexation behavior with various metal ions. Paper calculates the HOMO-LUMO gap and thermodynamic parameters, and maps the molecular electrostatic potential (MESP) to understand charge distribution. Paper studies the importance of hydrogen bonding in the solubility and stability of 3-hydroxy-2-methyl-4(1H)-pyridinones.

Scientific Research Applications

OLED Applications

3-Pyridinepropanol derivatives have been effectively utilized in the field of optoelectronics, particularly in the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The construction of bipolar host materials using derivatives of 3-Pyridinepropanol has shown promise in enhancing the performance and efficiency of OLEDs. The manipulation of electronic parameters through structural variations in these materials has led to the creation of high-efficiency blue, green, and white PhOLEDs with significant operational stability and low-efficiency roll-off, indicating their potential for practical applications in display and lighting technologies (Li et al., 2016).

Water Purification

The degradation of pyridine, a nitrogen heterocyclic compound, in drinking water has been a focus of scientific research, with 3-Pyridinepropanol derivatives playing a role in this process. The use of a dielectric barrier discharge (DBD) system, which incorporates 3-Pyridinepropanol derivatives, has shown effectiveness in removing pyridine from drinking water. This approach leverages the strong oxidizing power of ozone and hydroxyl radicals produced by the DBD system, leading to the formation of various degradation products. The comprehensive analysis of these degradation mechanisms provides valuable insights for the treatment of nitrogen heterocyclic compounds in water and highlights the potential of 3-Pyridinepropanol derivatives in environmental applications (Li et al., 2017).

Antimalarial Activity

3-Pyridinepropanol has been instrumental in synthesizing oxygenated analogues of marine 3-alkylpyridine alkaloids. These analogues exhibit promising antimalarial activity, with some compounds significantly reducing parasitaemia. The selectivity index of these compounds suggests their potential as a novel class of substances for treating malaria, underlining the medicinal relevance of 3-Pyridinepropanol in the development of new therapeutic agents (Hilário et al., 2011).

Complex Formation and Catalysis

Research into the complex formation of 3-Pyridinepropanol with various metals has opened new avenues in the field of coordination chemistry and catalysis. The formation of Cu(II) halido complexes with 3-Pyridinepropanol and its structural analysis have provided insights into the coordination geometry and weak interactions within these complexes. These findings have implications for the synthesis of novel materials and catalytic applications, highlighting the versatile role of 3-Pyridinepropanol in inorganic chemistry (Lah & Leban, 2010).

Spectroscopic and Quantum Chemical Studies

The characterization of compounds like 3-Pyridinepropanol through spectroscopic and quantum chemical studies has provided detailed insights into their structural and electronic properties. These studies have facilitated a deeper understanding of the vibrational modes, electronic transitions, and charge density distributions of these compounds, contributing to advancements in fields like nonlinear optics and drug design (Reddy et al., 2019).

Safety And Hazards

When handling 3-Pyridinepropanol, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

3-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGAIMFLQLPTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022198
Record name 3-(3-Pyridyl)-1-propanol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinepropanol

CAS RN

2859-67-8
Record name 3-Pyridinepropanol
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Record name 3-Pyridinepropanol
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Record name 3-Pyridinepropanol
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Record name 3-Pyridinepropanol
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Record name 3-(3-Pyridyl)-1-propanol
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Record name 3-(3-pyridyl)propan-1-ol
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Synthesis routes and methods

Procedure details

To an ice cold mixture of lithium aluminium hydride (28 mg, 0.74 mmol) in dry diethyl ether (20 ml) was added dropwise methyl E-3-(3-pyridyl)acrylate (100 mg, 0.61 mmol) under argon. The resulting mixture was allowed to warm up to room temperature and stirred for 12 h. Water (0.1 ml), 15% aqueous sodium hydroxide (0.1 ml) and water (0.3 ml) were added sequentially over 0.5 h and the mixture allowed to stir for 1 h. The resulting suspension was filtered and the filtrate concentrated under reduced pressure. Flash chromatography (flash silica gel; 10% methanol in ethyl acetate) gave 3-(3-pyridyl)-1-propanol, which was discarded, and E-3-(3-pyridyl)-1-prop-2-enol (55 mg, 67%) as a colourless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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28 mg
Type
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Reaction Step One
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20 mL
Type
solvent
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100 mg
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0.1 mL
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0.1 mL
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Reaction Step Three
Name
Quantity
0.3 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
N Lah, R Clérac - Inorganic Chemistry Communications, 2014 - Elsevier
… Cu(II)/oxalato coordination polymer with 3-pyridinepropanol (3-Hhpp) has been prepared and … New Cu(II) oxalate coordination polymer incorporating 3-pyridinepropanol as a bridging …
Number of citations: 3 www.sciencedirect.com
N Lah, I Leban - Structural Chemistry, 2010 - Springer
… Upon the addition of 3-pyridinepropanol (3-pyprop; 0.10 mL, 0.78 mmol), the color of the solution changed from brown to light green. Green prismatic crystals, unstable in air, were …
Number of citations: 24 link.springer.com
FF Hilário, RC de Paula, MLT Silveira… - Chemical Biology & …, 2011 - Wiley Online Library
… A series of new oxygenated analogues of marine 3-alkylpyridine alkaloids were prepared from 3-pyridinepropanol in few steps and in good yields. The key step for the synthesis of …
Number of citations: 26 onlinelibrary.wiley.com
PA Machado, FF Hilário, LO Carvalho… - Chemical Biology & …, 2012 - Wiley Online Library
… All compounds were prepared from 3-pyridinepropanol in few steps and in good yields. The key step for the synthesis of these compounds was a classic Williamson etherification under …
Number of citations: 20 onlinelibrary.wiley.com
JRCS Pereira, FF Hilário, AB Lima, MLT Silveira… - … & Preventive Nutrition, 2012 - Elsevier
… A series of new oxygenated analogues of marine 3-alkylpyridine alkaloids were prepared from 3-pyridinepropanol in few steps and in good yields. The compounds were evaluated in …
Number of citations: 21 www.sciencedirect.com
JM Babajide, AA Olaluwoye, TAT Shittu… - Nigerian Food Journal, 2013 - Elsevier
… 4H-Quinolizine is for the treatment of glaucoma while 3-pyridinepropanol is used to combat nausea, vomiting or dizziness associated with motion sickness and has been studied for its …
Number of citations: 42 www.sciencedirect.com
L Griffiths - Analyst, 1998 - pubs.rsc.org
… variation across the individual spectra of 3-pyridinepropanol and ethyl picolinate. The SAS … errors as the variation across the spectra of 3-pyridinepropanol and ethyl picolinate and is in …
Number of citations: 118 pubs.rsc.org
A Ahmadi - Bulletin of the Chemical Society of Ethiopia, 2017 - ajol.info
… and amidated by cinnamyl alcohol, thiomorpholine and 3-pyridinepropanol (Scheme 1). … It was esterified with cinnamyl alcohol and 3-pyridinepropanol, and amidated with …
Number of citations: 5 www.ajol.info
P Theodosis-Nobelos, PN Kourounakis… - Medicinal …, 2017 - ingentaconnect.com
… with 3-pyridinepropanol have been designed as neuroprotective agents [14], based on previous reports concerning the neurotrophic actions of a 3pyridinepropanol ester [15, 16]. …
Number of citations: 14 www.ingentaconnect.com
M Ueda, M Yasuda, T Sakamoto, Y Morimoto - Studies in Organic …, 1998 - Elsevier
We optimized culture and reaction conditions for the production of 3-cyano-6-hydroxypyridine (6-CHP) from 3-cyanopyridine (3-CP) by resting cells of Comamonas testosteroni MCI2848…
Number of citations: 2 www.sciencedirect.com

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